4-chloro-N-(furan-2-ylmethyl)-2-methylaniline
Description
4-Chloro-N-(furan-2-ylmethyl)-2-methylaniline (CAS 33829-87-7) is a halogenated aromatic amine with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol . Its structure features:
- A chloro substituent at the para-position (C4) of the aniline ring.
- A methyl group at the ortho-position (C2) of the aniline ring.
- A furan-2-ylmethyl group attached to the nitrogen atom.
The compound is stored at 2–8°C in a dark, dry environment to maintain stability .
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-2-methylaniline |
InChI |
InChI=1S/C12H12ClNO/c1-9-7-10(13)4-5-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
InChI Key |
WQTBZGVCPDXHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-2-methylaniline typically involves the reaction of 4-chloro-2-methylaniline with furan-2-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the N-(furan-2-ylmethyl) group. The reaction conditions often include solvents like ethanol or methanol and are conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(furan-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(furan-2-ylmethyl)-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analysis:
Positional Isomerism: 5-Chloro-2-methylaniline (CAS 95-79-4) differs in chloro placement (C5 vs. C4), altering steric and electronic profiles. This compound is noted for carcinogenicity due to macromolecular binding in rat liver .
Methyl groups (e.g., target compound) are electron-donating, stabilizing the aromatic ring and moderating reactivity.
Biological Activity :
- Compounds with furan substitutions (e.g., target compound, ) are associated with analgesic and CNS depressant activities in related structures .
- Dual halogenation (e.g., ) may enhance lipophilicity but could also increase toxicity risks.
Research Findings and Implications
- Metabolic Pathways : The target compound’s furan substituent may alter metabolic activation compared to 4-chloro-2-methylaniline, which forms DNA-binding hydroxylamine metabolites .
- Synthetic Utility : Furan-containing amines, like N-(furan-2-ylmethyl)acetamide, are often synthesized via lipase-catalyzed acylation, suggesting scalable production routes for related compounds .
Biological Activity
4-chloro-N-(furan-2-ylmethyl)-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group, a furan ring, and a methylaniline moiety. Its molecular formula is with a molar mass of approximately 221.68 g/mol. The presence of the furan ring is crucial for its biological activity, as it can participate in various chemical reactions that enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer treatment.
- Receptor Binding : It can bind to various receptors, altering their activity and leading to diverse biological effects, including anti-inflammatory and anticancer actions .
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
These findings indicate that the compound exhibits potent anticancer activity, particularly against leukemia and breast cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study reported the following minimum inhibitory concentrations (MICs) against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial and fungal infections.
Case Studies
Case Study 1: Toxicological Assessment
A comprehensive toxicity assessment was performed on male and female rats exposed to varying doses of this compound. Key observations included:
- Dose-dependent decrease in body weight.
- Histopathological changes in liver tissues.
The study identified a lowest observed adverse effect level (LOAEL) at doses exceeding 2710 mg/kg/day .
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of the compound with liver microsomal enzymes demonstrated that it undergoes metabolic activation leading to irreversible binding with macromolecules like DNA and proteins. This suggests a potential mechanism for its carcinogenic effects .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-(furan-2-ylmethyl)-2-methylaniline, and how can reaction efficiency be optimized?
A two-step approach is typically employed:
Alkylation of 2-methyl-4-chloroaniline : React with furfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C for 12 hours) to introduce the furan-2-ylmethyl group .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization from ethanol/water mixtures improves purity (>98%) .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and temperature to minimize byproducts like dialkylated species .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data discrepancies be resolved?
- NMR : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., DFT calculations). Key signals:
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles. For example, torsion angles between the furan and aniline rings can confirm conformational stability .
Data resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (C–N stretch at ~1250 cm⁻¹). If discrepancies persist, re-examine sample purity using reference standards (e.g., 4-chloro-2-methylaniline as a baseline) .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Stability : Susceptible to oxidation at the furan ring and hydrolysis under acidic/basic conditions. Degradation products include quinone derivatives (via furan ring opening) .
- Storage : Store in amber vials under inert gas (N₂/Ar) at −20°C. Avoid prolonged exposure to light or humidity. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in drug discovery contexts?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan oxygen’s lone pairs may enhance binding to biological targets .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways. Use software like AutoDock Vina with PDB structures (e.g., 4DQL) .
Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. How should researchers address contradictory spectral data between synthetic batches?
- Step 1 : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature control) to rule out procedural variability .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks. For instance, NOESY can clarify spatial proximity of furan and methyl groups .
- Step 3 : Use hyphenated techniques (LC-MS/MS) to detect trace impurities (e.g., residual alkylating agents) that may skew data .
Q. What methodologies are suitable for studying the compound’s mechanism in catalytic reactions?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., N–CH₂–furan) to probe rate-determining steps .
- In situ FTIR : Monitor intermediate formation during reactions (e.g., imine formation in Schiff base syntheses) .
Case study : Track furan ring oxidation using UV-Vis spectroscopy (λ = 270 nm) to correlate reactivity with electronic effects .
Q. How can structure-activity relationships (SAR) guide derivative design for agrochemical applications?
- Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-chloro position to enhance pesticidal activity.
- Bioassays : Test herbicidal efficacy on model plants (e.g., Arabidopsis thaliana) under controlled light/dark cycles .
Data integration : Use multivariate analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies mitigate toxicity risks in in vitro studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
